chlormethine N-oxide hydrochloride

Catalog No.
S585819
CAS No.
302-70-5
M.F
C5H12Cl3NO
M. Wt
208.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
chlormethine N-oxide hydrochloride

CAS Number

302-70-5

Product Name

chlormethine N-oxide hydrochloride

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide;hydrochloride

Molecular Formula

C5H12Cl3NO

Molecular Weight

208.5 g/mol

InChI

InChI=1S/C5H11Cl2NO.ClH/c1-8(9,4-2-6)5-3-7;/h2-5H2,1H3;1H

InChI Key

SYNHCENRCUAUNM-UHFFFAOYSA-N

SMILES

C[N+](CCCl)(CCCl)[O-].Cl

solubility

Sol in water
FREELY SOL IN ETHANOL; SLIGHTLY SOL IN BENZENE, ETHER

Synonyms

Bis(2-chloroethyl)methylamine, Caryolysine, Chlorethazine, Chlormethine, Cloramin, Embichin, Hydrochloride N-Oxide, Mechlorethamine, Hydrochloride, Mechlorethamine, Mechlorethamine, Mechlorethamine Hydrochloride, Mechlorethamine Hydrochloride N Oxide, Mechlorethamine Hydrochloride N-Oxide, Mechlorethamine N Oxide, Mechlorethamine N-Oxide, Mechlorethamine Oxide, Methylchlorethamine, Mitomen, Mustargen, Mustine, N-Oxide, Mechlorethamine Hydrochloride, N-Oxide, Nitrogen Mustard, Nitrogen Mustard, Nitrogen Mustard N Oxide, Nitrogen Mustard N-Oxide, Nitrogranulogen, Nitromin, NSC 10107, NSC 762, NSC-10107, NSC-762, NSC10107, NSC762

Canonical SMILES

C[N+](CCCl)(CCCl)[O-].Cl

The exact mass of the compound Nitrogen mustard N-oxide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in waterfreely sol in ethanol; slightly sol in benzene, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlormethine N-oxide hydrochloride, also known as mechlorethamine N-oxide hydrochloride, is a derivative of mechlorethamine, a well-known alkylating agent used primarily in chemotherapy. Chlormethine itself is a nitrogen mustard compound that acts by forming cross-links in DNA, thereby inhibiting cell division and promoting apoptosis in rapidly dividing cells. The N-oxide derivative introduces an additional oxygen atom, which alters its chemical properties and biological activity compared to its parent compound .

The molecular formula of chlormethine N-oxide hydrochloride is C5H12Cl3NHClC_5H_{12}Cl_3N\cdot HCl, with a molecular weight of approximately 192.51 g/mol. It exists as a hygroscopic solid, soluble in water and alcohol, and exhibits a faint odor reminiscent of herring . Due to its potent biological effects, it is classified as an antineoplastic agent and is associated with significant toxicity, including potential carcinogenicity .

Characteristic of alkylating agents. Its primary mode of action involves the formation of highly reactive alkyl groups that can covalently bond to nucleophilic sites on DNA, particularly at the N7 position of guanine bases. This results in the formation of DNA cross-links, leading to disruption of DNA replication and transcription processes .

The compound can also undergo hydrolysis in aqueous solutions, leading to the release of free mechlorethamine and hydrochloric acid. This reaction can affect its stability and efficacy in therapeutic applications. Additionally, chlormethine N-oxide hydrochloride can react with various nucleophiles, including proteins and other biomolecules, contributing to its cytotoxic effects .

Chlormethine N-oxide hydrochloride exhibits significant biological activity as an antineoplastic agent. Its mechanism involves the alkylation of DNA, which triggers cellular responses leading to apoptosis in cancer cells. It has been utilized in the treatment of various malignancies, including Hodgkin's disease and lymphomas .

The synthesis of chlormethine N-oxide hydrochloride typically involves the oxidation of mechlorethamine using oxidizing agents such as hydrogen peroxide or peracetic acid. The process generally follows these steps:

  • Preparation of Mechlorethamine: Mechlorethamine is synthesized by reacting 2-chloroethylamine with thionyl chloride.
  • Oxidation: The resulting mechlorethamine is then treated with an oxidizing agent to form chlormethine N-oxide.
  • Formation of Hydrochloride Salt: Finally, the product is combined with hydrochloric acid to yield chlormethine N-oxide hydrochloride.

This method allows for the controlled production of the desired compound while minimizing side products .

Studies on chlormethine N-oxide hydrochloride have demonstrated interactions with various biological macromolecules:

  • DNA: The primary interaction occurs with DNA, leading to cross-linking and subsequent inhibition of replication.
  • Proteins: It can also bind to proteins involved in cell cycle regulation and apoptosis, influencing cellular pathways related to cancer progression.
  • Other Drugs: Research indicates that combining chlormethine N-oxide with other chemotherapeutic agents may enhance therapeutic efficacy while potentially mitigating side effects through synergistic mechanisms .

Similar Compounds: Comparison

Several compounds share structural similarities with chlormethine N-oxide hydrochloride, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
MechlorethamineNitrogen MustardParent compound; direct alkylating agent
ChlorambucilAlkylating AgentLess toxic; used for chronic lymphocytic leukemia
CyclophosphamideAlkylating AgentProdrug; requires metabolic activation
IfosfamideAlkylating AgentSimilar mechanism; less neurotoxic
BendamustineAlkylating AgentHybrid structure; used for chronic lymphocytic leukemia

Chlormethine N-oxide hydrochloride is unique due to its specific oxidation state that alters its reactivity and biological activity compared to these similar compounds. Its dual role as both an antineoplastic agent and a potential chemical warfare agent underscores its significance in both therapeutic and historical contexts .

Chlormethine N-oxide hydrochloride, a derivative of nitrogen mustard compounds, is synthesized through selective oxidation of the nitrogen atom in the parent compound [1]. The N-oxidation process represents a critical step in the synthetic pathway, significantly altering the chemical properties and reactivity of the nitrogen mustard structure . This oxidation introduces an oxygen atom at the nitrogen center, creating an N-oxide functional group that modifies the electronic distribution within the molecule [3].

The N-oxidation of nitrogen mustards typically proceeds through nucleophilic attack of an oxidizing agent on the nitrogen atom of the tertiary amine [4]. This reaction is governed by the nucleophilicity of the nitrogen center and the electrophilicity of the oxidizing agent employed [5]. The mechanism involves initial coordination of the oxidizing agent to the nitrogen lone pair, followed by electron transfer and formation of the N-O bond [6].

Several oxidizing agents have been employed for the N-oxidation of nitrogen mustard derivatives, each offering distinct advantages and limitations in terms of reaction efficiency, selectivity, and scalability [7]. The selection of an appropriate oxidizing agent is crucial for optimizing yield and minimizing side reactions that could compromise product purity [8].

Oxidation MethodReaction ConditionsAdvantagesDisadvantages
Hydrogen PeroxideH₂O₂ in acetic anhydride/etherReadily available, inexpensivePotential side reactions
Peracetic AcidCH₃CO₃H in organic solventSelective oxidationHandling hazards
m-CPBAm-CPBA in THF or CH₂Cl₂High yields, mild conditionsExpensive reagent
OxoneOxone in methanol/waterEffective for di-N-oxidesRequires basic conditions
Sodium PercarbonateNa₂CO₃·1.5H₂O₂ with rhenium catalystMild reaction conditionsRequires catalyst

The hydrogen peroxide method represents one of the most commonly employed approaches for the N-oxidation of chlormethine [9]. This procedure typically involves treating the nitrogen mustard with hydrogen peroxide in the presence of acetic anhydride, followed by acidification with hydrochloric acid to form the hydrochloride salt directly [10]. The reaction is generally conducted at low temperatures (0-5°C) to minimize side reactions and decomposition of the peroxide reagent [11].

The oxidation using meta-chloroperoxybenzoic acid (m-CPBA) offers advantages in terms of reaction control and product purity [15]. This method is particularly valuable for laboratory-scale synthesis where reagent cost is less critical than product quality [16]. The reaction proceeds efficiently in aprotic solvents such as tetrahydrofuran or dichloromethane under mild conditions [17].

Research findings indicate that the efficiency of N-oxidation is significantly influenced by reaction temperature, solvent selection, and the molar ratio of oxidizing agent to substrate [14]. Optimal conditions typically involve controlled addition of the oxidizing agent at reduced temperatures to minimize side reactions and maximize conversion to the desired N-oxide product [19].

Hydrochloride Salt Formation Techniques

The conversion of chlormethine N-oxide to its hydrochloride salt represents a critical step in the synthetic pathway, enhancing stability, solubility, and crystallinity of the final product [5]. Salt formation involves protonation of the N-oxide moiety through interaction with hydrochloric acid, resulting in an ionic compound with distinct physicochemical properties [14].

Several techniques have been developed for the preparation of hydrochloride salts of nitrogen mustard derivatives, each offering specific advantages in terms of yield, purity, and scalability [23]. The selection of an appropriate method depends on factors such as the stability of the free base, desired crystal properties, and scale of production [7].

TechniqueMethod DescriptionTypical SolventsYield Range
Direct AcidificationAddition of HCl to free base in organic solventDichloromethane, Diethyl ether75-90%
Solvent EvaporationEvaporation of solvent from HCl/base solutionMethanol, Ethanol60-85%
Anti-solvent PrecipitationAddition of anti-solvent to HCl/base solutionAcetone/Diethyl ether, Ethanol/Hexane80-95%
Gas-Solid ReactionExposure of free base to HCl gasN/A (solvent-free)85-98%

Direct acidification represents the most commonly employed method for preparing chlormethine N-oxide hydrochloride [8]. This approach typically involves dissolving the free base in an anhydrous organic solvent such as dichloromethane, followed by the dropwise addition of a solution of hydrogen chloride in diethyl ether [7]. The hydrochloride salt precipitates from solution and can be isolated by filtration [9].

The anti-solvent precipitation technique offers advantages in terms of crystal quality and purity [14]. In this method, the free base is dissolved in a solvent in which the hydrochloride salt has limited solubility, followed by the addition of hydrochloric acid and an anti-solvent to induce crystallization [18]. This approach allows for control over crystal size and morphology, which can impact downstream processing and product stability [19].

Gas-solid reactions, involving the exposure of the solid free base to hydrogen chloride gas, represent an alternative approach that eliminates the need for solvents [23]. This method can be advantageous for scale-up operations, offering high yields and reduced solvent waste [8]. However, it requires specialized equipment for handling hydrogen chloride gas and controlling the reaction conditions [9].

Research findings indicate that the quality of the hydrochloride salt is significantly influenced by factors such as acid concentration, addition rate, temperature, and solvent selection [14]. Optimal conditions typically involve slow addition of the acid at reduced temperatures to promote uniform crystal growth and minimize impurity incorporation [7].

Purification Methodologies for Pharmaceutical-Grade Material

The production of pharmaceutical-grade chlormethine N-oxide hydrochloride necessitates rigorous purification to remove synthesis-related impurities and ensure compliance with quality standards [10]. Purification represents a critical aspect of the manufacturing process, directly impacting product safety, efficacy, and stability [5].

Various purification methodologies have been developed for nitrogen mustard derivatives, each offering specific advantages in terms of impurity removal, yield recovery, and scalability [7]. The selection of appropriate purification techniques depends on factors such as the impurity profile, desired purity level, and scale of production [8].

Purification MethodPrincipleTypical Solvents/ConditionsPurity AchievedScale Applicability
RecrystallizationDifferential solubilityAcetone, Ethanol, Methanol/Water>98%Lab to industrial
Column ChromatographyAdsorption/partitionSilica gel, Various solvent systems>95%Lab to pilot
Preparative HPLCChromatographic separationReverse phase C18, Acetonitrile/Water>99%Lab to small-scale production
Fractional CrystallizationSelective crystallizationTemperature-controlled crystallization>97%Lab to industrial
SublimationSolid-vapor phase transitionReduced pressure, controlled temperature>99%Lab scale

Recrystallization represents the most commonly employed purification method for chlormethine N-oxide hydrochloride [5]. This approach exploits differences in solubility between the target compound and impurities across various solvents and temperatures [10]. Multiple recrystallization steps may be required to achieve pharmaceutical-grade purity, with each step potentially employing different solvent systems to target specific impurities [11].

The purification of chlormethine N-oxide hydrochloride presents several challenges that must be addressed to ensure product quality [10]. These include the removal of unreacted starting materials, oxidation by-products, and degradation products that may form during synthesis or processing [5].

ChallengeCauseSolutionAnalytical Method
Hydrolysis during purificationSensitivity to water and basic conditionsAnhydrous conditions, controlled pH (4-6)HPLC, LC-MS
Removal of oxidation by-productsSide reactions during oxidation stepOptimized oxidation conditions, selective precipitationTLC, HPLC, NMR
Separation from unreacted starting materialsIncomplete reaction conversionMultiple recrystallization steps, chromatographic methodsHPLC, GC-MS
Achieving pharmaceutical-grade purityTrace impurities affecting qualityValidated purification protocols, quality control testingHPLC, LC-MS, elemental analysis
Scale-up purification issuesHeat generation, mixing limitationsControlled cooling rates, optimized solvent systemsIn-process controls, HPLC

Research findings indicate that the efficiency of purification is significantly influenced by factors such as solvent selection, temperature control, and crystallization kinetics [10]. Optimal conditions typically involve careful control of supersaturation, cooling rates, and agitation to promote the formation of high-purity crystals with desired physical properties [11].

Advanced analytical techniques play a crucial role in monitoring purification efficiency and verifying product quality [5]. High-performance liquid chromatography (HPLC) with various detection methods is commonly employed for quantifying impurities and assessing purity levels throughout the purification process [10]. Mass spectrometry provides additional capabilities for identifying and characterizing trace impurities that may impact product quality [11].

Stability Considerations in Synthetic Protocols

The stability of chlormethine N-oxide hydrochloride represents a critical consideration in developing robust synthetic protocols and ensuring product quality throughout manufacturing and storage [19]. As a nitrogen mustard derivative, this compound exhibits specific stability challenges that must be addressed through appropriate process design and control strategies [5].

Several factors influence the stability of chlormethine N-oxide hydrochloride during synthesis, purification, and storage [10]. Understanding these factors is essential for developing protocols that minimize degradation and maintain product integrity [11].

Stability FactorEffect on Nitrogen MustardsMitigation StrategyMonitoring Method
TemperatureAccelerated degradation at elevated temperaturesStorage at -20°C to 5°CDSC/TGA analysis
pHHydrolysis in basic conditionsMaintain pH 4-6 for solutionspH monitoring, HPLC
LightPhotodegradation possibleAmber containers, protection from lightUV-Vis spectroscopy
MoistureHydrolysis and degradationDesiccants, sealed containersKarl Fischer titration
OxygenOxidative degradationNitrogen purging, antioxidantsOxygen sensors, HPLC

Temperature represents a critical factor affecting the stability of chlormethine N-oxide hydrochloride [5]. Elevated temperatures accelerate degradation reactions, particularly hydrolysis of the chloroethyl groups [10]. Synthetic protocols typically employ controlled low-temperature conditions during critical steps to minimize degradation and maximize yield [11].

The pH environment significantly impacts stability, with hydrolysis rates increasing under basic conditions [19]. The hydrochloride salt form provides a mildly acidic environment that enhances stability compared to the free base [5]. Process controls typically maintain pH within the 4-6 range during aqueous processing steps to minimize degradation [10].

Moisture sensitivity represents a significant challenge in handling chlormethine N-oxide hydrochloride [11]. Water promotes hydrolysis of the chloroethyl groups, leading to loss of activity and formation of degradation products [5]. Synthetic protocols typically employ anhydrous conditions and moisture-excluding techniques to minimize hydrolysis during processing [10].

Research findings indicate that the stability profile of chlormethine N-oxide hydrochloride is significantly influenced by the crystal form and particle characteristics [19]. Well-formed crystals with minimal defects and appropriate particle size distribution exhibit enhanced stability compared to amorphous material or poorly crystallized products [5]. Crystallization conditions are typically optimized to produce stable crystal forms with desired physical properties [10].

Stability-indicating analytical methods play a crucial role in monitoring degradation and verifying product quality throughout the manufacturing process and during stability studies [11]. High-performance liquid chromatography with various detection methods is commonly employed for quantifying degradation products and assessing stability under different conditions [5].

The physicochemical properties of chlormethine N-oxide hydrochloride provide important insights into its stability behavior and guide the development of appropriate handling and storage conditions [19].

PropertyDescription
Chemical Name2-Chloro-N-(2-chloroethyl)-N-methylethanamine N-oxide hydrochloride
SynonymsMechlorethamine N-oxide hydrochloride; Nitrogen mustard N-oxide hydrochloride; Mitomen; Nitromin
CAS Number302-70-5
Molecular FormulaC₅H₁₂Cl₃NO
Molecular Weight208.51 g/mol
Physical StateCrystalline solid (prisms from acetone)
Melting Point109-110°C
SolubilitySoluble in water, methanol, ethanol; less soluble in non-polar solvents
StabilityRelatively stable in solid form; susceptible to hydrolysis in aqueous solutions
Storage ConditionsStore in tightly closed containers at -20°C to 5°C, protected from light and moisture

Stability considerations extend beyond the active pharmaceutical ingredient to include potential interactions with excipients, packaging materials, and environmental factors during storage and distribution [10]. Comprehensive stability studies are typically conducted under various conditions to establish appropriate storage requirements and shelf-life specifications [11].

Color/Form

Prisms from acetone
COLORLESS CRYSTALS

Odor

ODORLESS

Melting Point

109.5 °C
109-110 °C

UNII

009L92D6OC

Related CAS

51-75-2 (Parent)

Other CAS

302-70-5

Associated Chemicals

NITROGEN MUSTARD N-OXIDE;126-85-2

Wikipedia

Mechlorethamine oxide hydrochloride

Methods of Manufacturing

Prepn by treating 2,2'-dichloro-N-methyldiethylamine with hydrogen peroxide and acetic anhydride in ether, followed by shaking with 10% hydrochloric acid: Alko et al, J Pharm Soc Japan 72: 1297 (1952, English text), Chemical Abstract 47: 1289 (1953).

General Manufacturing Information

... IT HAS BEEN TESTED FOR USE AS ... INSECT STERILANT ...

Interactions

COMBINED INFUSION OF NITROGEN MUSTARD N-OXIDE (10 OR 20 MG/KG) INTO HEPATIC ARTERY ALONG WITH SYSTEMIC ADMIN OF CYSTEINE (500 MG/KG) IN SARCOMA BEARING RATS, CONTROLLED TUMOR GROWTH IN LIVER. ALL RATS RECEIVING ONLY NITROGEN MUSTARD N-OXIDE BY INFUSION INTO HEPATIC ARTERY DIED.

Dates

Last modified: 02-18-2024

Management of Mycosis Fungoides with Topical Chlormethine/Mechlorethamine Gel: A Columbia University Cutaneous Lymphoma Center Experience

Tiffany J Garcia-Saleem, Connor J Stonesifer, Alexandra E Khaleel, Larisa J Geskin
PMID: 34436621   DOI: 10.2340/00015555-3911

Abstract

Mycosis fungoides is a type of cutaneous T-cell lymphoma, which accounts for the majority of cases of cutaneous T-cell lymphoma. Mycosis fungoides can be classified as early-stage (IA-IIA) or late-stage (IIB or greater) disease. In early-stage mycosis fungoides, skin-directed therapies are commonly used to manage the disease. Chlormethine, or mechlorethamine, is a topical chemotherapeutic, which has been in use for over 60 years. In 2013, the US Food and Drug Administration approved chlormethine/mechlorethamine gel (Valchlor®) for treatment of stage IA and IB mycosis fungoides. Chlormethine/mechlorethamine gel is an effective therapy; however, its use may be limited by the development of adverse cutaneous reactions. Off-label dosing modifications, as well as co-administration of topical steroids and an aggressive moisturization regimen, can be used to reduce these side-effects. We report here 4 cases of mycosis fungoides treated with chlormethine/mechlorethamine gel at the Comprehensive Skin Cancer Center at Columbia University Irving Medical Center, which provide insights into the use of this therapy in clinical practice.


Management of chlormethine gel treatment in mycosis fungoides patients in two German skin lymphoma centers

Ulrike Wehkamp, Marion Jost, Janika Gosmann, Uta Grote, Michaela Bernard, Rudolf Stadler
PMID: 33942508   DOI: 10.1111/ddg.14462

Abstract




Macrophage activation in the lung during the progression of nitrogen mustard induced injury is associated with histone modifications and altered miRNA expression

Alessandro Venosa, L Cody Smith, Andrew J Gow, Helmut Zarbl, Jeffrey D Laskin, Debra L Laskin
PMID: 33971176   DOI: 10.1016/j.taap.2021.115569

Abstract

Activated macrophages have been implicated in lung injury and fibrosis induced by the cytotoxic alkylating agent, nitrogen mustard (NM). Herein, we determined if macrophage activation is associated with histone modifications and altered miRNA expression. Treatment of rats with NM (0.125 mg/kg, i.t.) resulted in increases in phosphorylation of H2A.X in lung macrophages at 1 d and 3 d post-exposure. This DNA damage response was accompanied by methylation of histone (H) 3 lysine (K) 4 and acetylation of H3K9, marks of transcriptional activation, and methylation of H3K36 and H3K9, marks associated with transcriptional repression. Increases in histone acetyl transferase and histone deacetylase were also observed in macrophages 1 d and 28 d post-NM exposure. PCR array analysis of miRNAs (miR)s involved in inflammation and fibrosis revealed unique and overlapping expression profiles in macrophages isolated 1, 3, 7, and 28 d post-NM. An IPA Core Analysis of predicted mRNA targets of differentially expressed miRNAs identified significant enrichment of Diseases and Functions related to cell cycle arrest, apoptosis, cell movement, cell adhesion, lipid metabolism, and inflammation 1 d and 28 d post NM. miRNA-mRNA interaction network analysis revealed highly connected miRNAs representing key upstream regulators of mRNAs involved in significantly enriched pathways including miR-34c-5p and miR-27a-3p at 1 d post NM and miR-125b-5p, miR-16-5p, miR-30c-5p, miR-19b-3p and miR-148b-3p at 28 d post NM. Collectively, these data show that NM promotes histone remodeling and alterations in miRNA expression linked to lung macrophage responses during inflammatory injury and fibrosis.


Long-Term Outcomes of Patients With Early Stage Nonbulky Hodgkin Lymphoma Treated With Combined Modality Therapy in the Stanford V Trials (the G4 and G5 Studies)

Eric Mou, Ranjana H Advani, Rie von Eyben, Saul A Rosenberg, Richard T Hoppe
PMID: 33385495   DOI: 10.1016/j.ijrobp.2020.12.039

Abstract

Combined modality therapy (CMT) is standard therapy for early-stage Hodgkin lymphoma (ESHL). We previously reported excellent outcomes with the abbreviated Stanford V regimen. Herein we report updated results with median follow-up >10 years on survival, therapy-related late effects, and impact of disease risk factors on patient outcomes.
The G4 and G5 studies enrolled patients with stage I-IIA nonbulky ESHL. Patients received 8 weeks of Stanford V chemotherapy followed by 30 Gy modified involved-field radiation therapy (mIFRT) (G4) or Stanford V-C + 20 Gy mIFRT (G5). Patients were categorized as favorable or unfavorable risk per German Hodgkin Study Group (GHSG) criteria and outcomes between groups compared.
A total of 129 patients were enrolled (68 favorable and 61 unfavorable risk). In the G4 study (n = 87), at median follow-up of 19.7 years, 5-, 10-, and 15-year progression-free survival (PFS) and overall survival (OS) were 95.4%/97.7%, 91.8%/96.5%, and 91.8%/95.3%, respectively. In the G5 study (n = 42), at median follow-up of 13.5 years, the 5-, 10-, and 15-year PFS and OS were 92.9%/100%, 92.9%/100%, and 88.4%/91.9%, respectively. PFS (P = .86) and OS (P = .86) were not significantly different between studies. There were also no significant differences between studies in patients with favorable or unfavorable risk for PFS (F: P = .53; U: P = .96), OS (F: P = .99; U: P = .78), secondary malignancies (F: P = .74; U: P = 1.0), and cardiovascular complications (F: no cases; U: P = 1.0).
The G4 and G5 studies achieve high rates of durable remission; 20 versus 30 Gy mIFRT and cyclophosphamide substituted for mechlorethamine did not compromise nodal control, PFS, or OS in both favorable and unfavorable risk disease. These results support the efficacy of CMT in early-stage disease and lower-dose radiation therapy in patients with favorable and nonbulky unfavorable ESHL.


Chlormethine Gel in Combination with Other Therapies in the Treatment of Patients with Mycosis Fungoides Cutaneous T Cell Lymphoma: Three Case Reports

Kyriaki Lampadaki, Marios Koumourtzis, Fani Karagianni, Leonidas Marinos, Evangelia Papadavid
PMID: 33928511   DOI: 10.1007/s12325-021-01721-x

Abstract

Chlormethine gel is a skin-directed therapy recommended for patients with early-stage mycosis fungoides (MF) cutaneous T cell lymphoma.
Herein, we present three cases of patients with stage IB-IIB MF who were treated with chlormethine gel and concomitant therapies.
All patients responded well to treatment with chlormethine gel; complete responses were observed with improvements in Modified Severity-Weighted Assessment Tool scores and severity of lesions; one patient reported an improvement in quality of life. While adverse events did occur after treatment initiation, they were skin related and could be effectively managed through reductions in treatment frequency and the addition of emollients and topical steroids.
The cases presented here illustrate that chlormethine gel is an effective and safe treatment option for patients with MF who had received prior therapies that had proved ineffective. Chlormethine gel could be combined with other skin-directed or systemic therapies for optimal benefit. Incidences of dermatitis were seen to be successfully managed and quality of life benefits were also reported.


Sex-Related Differences in Murine Models of Chemically Induced Pulmonary Fibrosis

Pavel Solopov, Ruben Manuel Luciano Colunga Biancatelli, Christiana Dimitropoulou, John D Catravas
PMID: 34072833   DOI: 10.3390/ijms22115909

Abstract

We developed two models of chemically induced chronic lung injury and pulmonary fibrosis in mice (intratracheally administered hydrochloric acid (HCl) and intratracheally administered nitrogen mustard (NM)) and investigated male-female differences. Female mice exhibited higher 30-day survival and less weight loss than male mice. Thirty days after the instillation of either HCl or NM, bronchoalveolar lavage fluid displayed a persistent, mild inflammatory response, but with higher white blood cell numbers and total protein content in males vs. females. Furthermore, females exhibited less collagen deposition, milder pulmonary fibrosis, and lower Ashcroft scores. After instillation of either HCl or NM, all animals displayed increased values of phosphorylated (activated) Heat Shock Protein 90, which plays a crucial role in the alveolar wound-healing processes; however, females presented lower activation of both transforming growth factor-β (TGF-β) signaling pathways: ERK and SMAD. We propose that female mice are protected from chronic complications of a single exposure to either HCl or NM through a lesser activation of TGF-β and downstream signaling. The understanding of the molecular mechanisms that confer a protective effect in females could help develop new, gender-specific therapeutics for IPF.


The PROVe Study: US Real-World Experience with Chlormethine/Mechlorethamine Gel in Combination with Other Therapies for Patients with Mycosis Fungoides Cutaneous T-Cell Lymphoma

Ellen J Kim, Joan Guitart, Christiane Querfeld, Michael Girardi, Amy Musiek, Oleg E Akilov, James T Angello, William L Bailey, Larisa J Geskin
PMID: 33656660   DOI: 10.1007/s40257-021-00591-x

Abstract

Chlormethine/mechlorethamine gel is a skin-directed therapy for patients with mycosis fungoides cutaneous T-cell lymphoma. Currently, real-world data on chlormethine gel are lacking.
Our objective was to analyze the effect of chlormethine gel in combination with other therapies on efficacy, safety, and health-related quality of life in a real-world setting.
This prospective, observational study enrolled adult patients actively using chlormethine gel. Patients were monitored for up to 2 years during standard-of-care clinic visits. No specific visit schedules or clinical assessments, with the exception of patient-completed questionnaires, were mandated because of the expected variability in practice patterns. The primary efficacy endpoint was the proportion of patients with stage IA-IB disease receiving chlormethine + topical corticosteroids + other with ≥ 50% decrease in body surface area from baseline to 12 months. Response was assessed at each visit using by-time analysis, which investigates the trend to treatment response and allows assessment of response over time. Health-related quality of life was assessed with the Skindex-29 questionnaire.
In total, 298 patients were monitored. At 12 months post-treatment initiation, 44.4% (chlormethine + topical corticosteroids + other) and 45.1% (patients receiving chlormethine + other treatment) of efficacy-evaluable patients were responders. By-time analysis demonstrated that peak response occurred (chlormethine + other; 66.7%) at 18 months. There was a significant correlation between responder status and lower post-baseline Skindex-29 scores.
This real-world study confirmed that chlormethine gel is an important therapeutic option for patients with mycosis fungoides and contributes to reducing the severity of skin lesions and improving health-related quality of life.


Translesion synthesis of the major nitrogen mustard-induced DNA lesion by human DNA polymerase η

Hunmin Jung, Naveen Kumar Rayala, Seongmin Lee
PMID: 33175093   DOI: 10.1042/BCJ20200767

Abstract

Nitrogen mustards are among the first modern anticancer chemotherapeutics that are still widely used as non-specific anticancer alkylating agents. While the mechanism of action of mustard drugs involves the generation of DNA interstrand cross-links, the predominant lesions produced by these drugs are nitrogen half-mustard-N7-dG (NHMG) adducts. The bulky major groove lesion NHMG, if left unrepaired, can be bypassed by translesion synthesis (TLS) DNA polymerases. However, studies of the TLS past NHMG have not been reported so far. Here, we present the first synthesis of an oligonucleotide containing a site-specific NHMG. We also report kinetic and structural characterization of human DNA polymerase η (polη) bypassing NHMG. The templating NHMG slows dCTP incorporation ∼130-fold, while it increases the misincorporation frequency ∼10-30-fold, highlighting the promutagenic nature of NHMG. A crystal structure of polη incorporating dCTP opposite NHMG shows a Watson-Crick NHMG:dCTP base pair with a large propeller twist angle. The nitrogen half-mustard moiety fits snugly into an open cleft created by the Arg61-Trp64 loop of polη, suggesting a role of the Arg61-Trp64 loop in accommodating bulky major groove adducts during lesion bypass. Overall, our results presented here to provide first insights into the TLS of the major DNA adduct formed by nitrogen mustard drugs.


Assessment of mustard vesicant lung injury and anti-TNF-α efficacy in rodents using live-animal imaging

Alexa Murray, Andrew J Gow, Alessandro Venosa, Jaclynn Andres, Rama Malaviya, Derek Adler, Edward Yurkow, Jeffrey D Laskin, Debra L Laskin
PMID: 33165947   DOI: 10.1111/nyas.14525

Abstract

Nitrogen mustard (NM) causes acute lung injury, which progresses to fibrosis. This is associated with a macrophage-dominant inflammatory response and the production of proinflammatory/profibrotic mediators, including tumor necrosis factor alpha (TNF-α). Herein, we refined magnetic resonance imaging (MRI) and computed tomography (CT) imaging methodologies to track the progression of NM-induced lung injury in rodents and assess the efficacy of anti-TNF-α antibody in mitigating toxicity. Anti-TNF-α antibody was administered to rats (15 mg/kg, every 8 days, intravenously) beginning 30 min after treatment with phosphate-buffered saline control or NM (0.125 mg/kg, intratracheally). Animals were imaged by MRI and CT prior to exposure and 1-28 days postexposure. Using MRI, we characterized acute lung injury and fibrosis by quantifying high-signal lung volume, which represents edema, inflammation, and tissue consolidation; these pathologies were found to persist for 28 days following NM exposure. CT scans were used to assess structural components of the lung and to register changes in tissue radiodensities. CT scans showed that in control animals, total lung volume increased with time. Treatment of rats with NM caused loss of lung volume; anti-TNF-α antibody mitigated this decrease. These studies demonstrate that MRI and CT can be used to monitor lung disease and the impact of therapeutic intervention.


A novel treatment for skin repair using a combination of spironolactone and vitamin D3

Dauren Biyashev, Ummiye V Onay, Prarthana Dalal, Michael Demczuk, Spencer Evans, José-Marc Techner, Kurt Q Lu
PMID: 32892377   DOI: 10.1111/nyas.14485

Abstract

Injury of the skin from exposure to toxic chemicals leads to the release of inflammatory mediators and the recruitment of immune cells. Nitrogen mustard (NM) and other alkylating agents cause severe cutaneous damage for which there are limited treatment options. Here, we show that combined treatment of vitamin D3 (VD3) and spironolactone (SP), a mineralocorticoid receptor antagonist, significantly improves the resolution of inflammation and accelerates wound healing after NM exposure. SP enhanced the inhibitory effect of VD3 on nuclear factor-kB activity. Combined treatment of NM-exposed mice with VD3 and SP synergistically inhibited the expression of iNOS in the skin and decreased the expression of matrix metallopeptidase-9, C-C motif chemokine ligand 2, interleukin (IL)-1α, and IL-1β. The combined treatment decreased the number of local proinflammatory M1 macrophages resulting in an increase in the M2/M1 ratio in the wound microenvironment. Apoptosis was also decreased in the skin after combined treatment. Together, this creates a proresolution state, resulting in more rapid wound closure. Combined VD3 and SP treatment is effective in modulating the immune response and activating anti-inflammatory pathways in macrophages to facilitate tissue repair. Altogether, these data demonstrate that VD3 and SP may constitute an effective treatment regimen to improve wound healing after NM or other skin chemical injury.


Explore Compound Types